molecular formula C8H16O2 B13986805 3-Ethyl-3-methylpentanoic acid CAS No. 14352-60-4

3-Ethyl-3-methylpentanoic acid

Cat. No.: B13986805
CAS No.: 14352-60-4
M. Wt: 144.21 g/mol
InChI Key: LYLOGSAMXQCTRG-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpentanoic acid is an organic compound with the molecular formula C8H16O2 It is a carboxylic acid characterized by the presence of an ethyl and a methyl group attached to the third carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-methylpentanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of ethylmagnesium bromide with the N-methylanilide of crotonic acid, followed by hydrolysis

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar precursors and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Ethyl-3-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The exact mechanism of action of 3-ethyl-3-methylpentanoic acid is not fully understood. it is hypothesized that the compound interacts with specific enzymes and receptors in biological systems, influencing metabolic pathways and cellular processes. The carboxylic acid group plays a crucial role in these interactions, facilitating binding to molecular targets and modulating their activity .

Comparison with Similar Compounds

    3-Methylpentanoic acid: Shares a similar structure but lacks the ethyl group.

    Valeric acid: A straight-chain carboxylic acid with no branching.

    Isovaleric acid: Contains a branched chain but differs in the position of the methyl group.

Uniqueness: 3-Ethyl-3-methylpentanoic acid is unique due to the presence of both ethyl and methyl groups on the third carbon of the pentanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

14352-60-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-ethyl-3-methylpentanoic acid

InChI

InChI=1S/C8H16O2/c1-4-8(3,5-2)6-7(9)10/h4-6H2,1-3H3,(H,9,10)

InChI Key

LYLOGSAMXQCTRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)CC(=O)O

Origin of Product

United States

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